Product packaging for Allyl 3-(chloromethyl)benzoate(Cat. No.:)

Allyl 3-(chloromethyl)benzoate

Cat. No.: B8539871
M. Wt: 210.65 g/mol
InChI Key: LDEVYNRGKQLSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 3-(chloromethyl)benzoate is a high-value chemical building block designed for research and development applications. This compound features two distinct and highly reactive functional groups: a benzylic chloride and an allyl ester. The benzylic chloromethyl group is a well-known electrophilic site, making it susceptible to nucleophilic substitution reactions (SN2). Researchers can leverage this to introduce the 3-(ethoxycarbonyl)benzyl moiety into a variety of nucleophiles, such as amines or alkoxides, for the synthesis of more complex organic molecules . Concurrently, the allyl ester group offers unique reactivity patterns characteristic of allylic systems. The allylic position (adjacent to the C=C bond) is activated, with C-H bonds that are weaker than typical sp3 carbon centers, facilitating reactions like allylic oxidation or substitution . Furthermore, the allyl group can participate in transition-metal-catalyzed reactions, such as Tsuji-Trost allylic alkylation, or can be removed under mild conditions (deallylation), providing a versatile protecting group for carboxylic acids in multi-step synthetic sequences . The synergy between these two functional groups makes this compound a versatile and powerful intermediate for constructing complex molecular architectures, particularly in pharmaceutical and fine chemical research. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, as compounds with allyl and benzyl chloride motifs may possess inherent hazards such as skin corrosion and serious eye damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClO2 B8539871 Allyl 3-(chloromethyl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

prop-2-enyl 3-(chloromethyl)benzoate

InChI

InChI=1S/C11H11ClO2/c1-2-6-14-11(13)10-5-3-4-9(7-10)8-12/h2-5,7H,1,6,8H2

InChI Key

LDEVYNRGKQLSNR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CC(=C1)CCl

Origin of Product

United States

Synthetic Methodologies for Allyl 3 Chloromethyl Benzoate

Direct Esterification Routes and Derivatives thereof

Direct esterification, a fundamental reaction in organic synthesis, represents the most straightforward conceptual approach to Allyl 3-(chloromethyl)benzoate (B8533320). This involves the reaction of 3-(chloromethyl)benzoic acid with allyl alcohol, typically in the presence of a catalyst to facilitate the removal of water and drive the equilibrium towards the product.

Catalytic Systems for Allyl Ester Formation

The choice of catalyst is crucial in direct esterification to achieve high yields and purity. Traditional methods often employ strong mineral acids, such as sulfuric acid or p-toluenesulfonic acid, in what is known as the Fischer-Speier esterification. While effective, these catalysts can lead to side reactions, including the potential for polymerization of the allyl group or undesired reactions involving the chloromethyl moiety, and necessitate a neutralization step during workup.

Modern catalytic systems offer milder and more selective alternatives. Lewis acids, for instance, have been shown to be effective for esterifications. Zirconium and hafnium complexes are notable examples that can catalyze the dehydrative esterification, often using equimolar amounts of the starting materials. The use of solid acid catalysts is another promising approach, offering advantages in terms of catalyst recovery and reuse, thus aligning with the principles of green chemistry. Materials such as modified montmorillonite (B579905) K10 clay, which has been activated with orthophosphoric acid, have demonstrated efficacy in the solvent-free esterification of substituted benzoic acids. ed.ac.ukresearchgate.net

Enzymatic catalysis, employing lipases, presents a highly selective and environmentally benign option for ester synthesis. Lipases can operate under mild conditions, minimizing the risk of side reactions. However, the cost and stability of the enzyme can be limiting factors for large-scale production.

Transesterification offers an alternative route, where a more readily available ester, such as methyl 3-(chloromethyl)benzoate, is reacted with allyl alcohol in the presence of a suitable catalyst. This method can be advantageous as it avoids the production of water, simplifying the reaction equilibrium. Catalysts for transesterification include metal alkoxides and various Lewis acids.

A comparative overview of catalytic systems for esterification is presented in the table below.

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted AcidsH₂SO₄, p-TsOHInexpensive, widely usedHarsh conditions, side reactions, neutralization required
Lewis AcidsZrCl₄, HfCl₄High efficiency, equimolar reagentsMoisture sensitive, cost
Solid AcidsModified Clays, ResinsReusable, environmentally friendlyLower activity than homogeneous catalysts
EnzymesLipasesHigh selectivity, mild conditionsCost, stability, longer reaction times
Transesterification CatalystsMetal AlkoxidesNo water byproductRequires pre-formed ester, catalyst sensitivity

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing reaction conditions is paramount to maximizing the yield and purity of Allyl 3-(chloromethyl)benzoate. Key parameters to consider include temperature, reaction time, and the stoichiometry of the reactants.

For direct esterification, an excess of one reagent, typically the less expensive one (in this case, likely allyl alcohol), is often used to shift the reaction equilibrium towards the product. The removal of water is also critical. This can be achieved through azeotropic distillation with a suitable solvent like toluene (B28343), using a Dean-Stark apparatus, or by the addition of a dehydrating agent.

The reaction temperature is a critical factor; higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. The optimal temperature will depend on the specific catalyst and solvent system employed. For instance, enzymatic reactions are typically conducted at or near room temperature, while acid-catalyzed esterifications may require reflux conditions.

The following table summarizes key parameters for the optimization of esterification reactions.

ParameterInfluenceOptimization Strategy
Temperature Affects reaction rate and selectivity.Balance between reaction speed and prevention of side reactions.
Catalyst Loading Influences the rate of reaction.Use the minimum effective amount to reduce cost and simplify purification.
Reagent Ratio Shifts the reaction equilibrium.Use an excess of the less expensive reagent to drive the reaction to completion.
Water Removal Prevents the reverse reaction (hydrolysis).Employ azeotropic distillation or a dehydrating agent.

Functionalization of Aromatic Precursors

An alternative and often more practical approach to the synthesis of this compound involves the late-stage introduction of one of the key functional groups. This can be achieved either by introducing the chloromethyl group onto a pre-formed allyl benzoate (B1203000) derivative or by first preparing 3-(chloromethyl)benzoic acid or a related precursor, followed by esterification.

Benzylic Halogenation Approaches for Chloromethyl Introduction

The chloromethyl group can be introduced via benzylic halogenation of a suitable precursor, such as allyl 3-methylbenzoate. This reaction typically proceeds via a free-radical mechanism and can be initiated by UV light or a radical initiator in the presence of a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride.

The selective monochlorination of the methyl group is a key challenge, as over-halogenation to dichloromethyl and trichloromethyl derivatives can occur. Careful control of the reaction conditions, including the stoichiometry of the chlorinating agent and the reaction time, is necessary to maximize the yield of the desired monochlorinated product.

Alternatively, 3-methylbenzoic acid can be chlorinated first to produce 3-(chloromethyl)benzoic acid, which is then esterified with allyl alcohol. The chlorination of 3-methylbenzoic acid can be achieved using various methods, including reaction with thionyl chloride in the presence of a radical initiator.

Selective Functionalization of Benzoate Analogs

The synthesis can also commence with a more functionalized benzoic acid derivative. For example, 3-formylbenzoic acid can be reduced to the corresponding hydroxymethyl derivative, which can then be converted to the chloromethyl group using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 3-(chloromethyl)benzoic acid can then be esterified with allyl alcohol.

Another pathway involves starting with 3-methylbenzoyl chloride, which can be esterified with allyl alcohol to form allyl 3-methylbenzoate. This ester can then undergo benzylic chlorination as described previously. The choice of route will often depend on the commercial availability and cost of the starting materials.

The following table outlines different precursors and methods for the synthesis of the 3-(chloromethyl)benzoyl moiety.

Starting MaterialReagents for ChloromethylationSubsequent Step
3-Methylbenzoic AcidSOCl₂/radical initiator or NCS/UV lightEsterification with allyl alcohol
Allyl 3-MethylbenzoateNCS/UV light or SO₂Cl₂/radical initiatorNone
3-Formylbenzoic Acid1. NaBH₄ (reduction) 2. SOCl₂ (chlorination)Esterification with allyl alcohol
3-(Hydroxymethyl)benzoic AcidSOCl₂ or PCl₅Esterification with allyl alcohol

Advanced Synthetic Strategies and Process Intensification

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including esterification. organic-chemistry.org Microwave irradiation can lead to rapid heating and localized superheating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. The esterification of 3-(chloromethyl)benzoic acid with allyl alcohol could potentially be expedited using this technology, possibly under solvent-free conditions to further enhance its green credentials.

Ultrasound-assisted synthesis is another process intensification technique that utilizes acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized hot spots with high temperatures and pressures, leading to an increase in mass transfer and reaction rates. organic-chemistry.orgnih.govfrontiersin.orgresearchgate.netbiointerfaceresearch.com Ultrasound has been successfully applied to various esterification reactions, often resulting in shorter reaction times and milder reaction conditions.

Flow chemistry, utilizing microreactors or continuous flow reactors, offers several advantages over traditional batch processing. acs.org These include enhanced heat and mass transfer, precise control over reaction parameters, improved safety due to smaller reaction volumes, and the potential for straightforward scaling-up. A continuous flow process for the synthesis of this compound could involve pumping a mixture of the carboxylic acid, alcohol, and a solid-supported catalyst through a heated reactor coil, with the product being collected continuously at the outlet.

Reactive distillation is a process intensification technique that combines chemical reaction and separation in a single unit. For esterification reactions, this can be particularly advantageous as the continuous removal of a product (e.g., water) from the reaction zone can drive the equilibrium towards the desired ester. A reactive distillation setup for the synthesis of this compound could involve feeding the reactants to a distillation column containing a catalytic packing, with the allyl ester being collected from the bottom of the column and water being removed from the top. researchgate.netgoogle.com

The table below compares these advanced synthetic strategies.

StrategyPrincipleAdvantagesPotential Application for this compound Synthesis
Microwave-Assisted Synthesis Rapid heating through dielectric interactions.Reduced reaction times, improved yields, potential for solvent-free reactions.Rapid esterification of 3-(chloromethyl)benzoic acid and allyl alcohol.
Ultrasound-Assisted Synthesis Acoustic cavitation enhances mass transfer and reactivity.Shorter reaction times, milder conditions, improved yields.Efficient esterification under ambient or slightly elevated temperatures.
Flow Chemistry Continuous reaction in microreactors or tubular reactors.Enhanced safety, precise control, easy scale-up, improved heat and mass transfer.Continuous production with a solid-supported catalyst.
Reactive Distillation Simultaneous reaction and separation in a single unit.Overcomes equilibrium limitations, increased conversion, energy integration.Continuous synthesis with in-situ removal of water.

Flow Chemistry Applications in this compound Synthesis

Currently, there is no specific literature available detailing the synthesis of this compound using flow chemistry. However, the application of continuous-flow systems to esterification reactions is a rapidly growing field, offering significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling-up. riken.jpoup.com

A plausible flow process for the synthesis of this compound could involve pumping a solution of 3-(chloromethyl)benzoyl chloride and allyl alcohol through a heated packed-bed reactor containing a solid-supported acid catalyst. oup.com This approach would offer precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and purity of the final product. The continuous removal of the HCl byproduct could also drive the reaction to completion.

Table 1: Potential Parameters for Flow Synthesis of this compound

ParameterPotential RangeRationale
Reactants 3-(chloromethyl)benzoyl chloride, Allyl alcoholAcyl chloride is highly reactive; excess allyl alcohol can be used.
Catalyst Immobilized sulfonic acid resin (e.g., Amberlyst-15)Allows for easy separation and potential reuse. oup.com
Solvent Toluene, Dichloromethane (B109758)To dissolve reactants and facilitate flow.
Temperature 50-150 °CTo increase reaction rate while minimizing decomposition.
Residence Time 1-20 minutesShorter reaction times are a key advantage of flow chemistry. oup.com
Pressure 1-10 barTo maintain the solvent in the liquid phase at elevated temperatures.

This theoretical application of flow chemistry highlights a promising avenue for the efficient and safe production of this compound.

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, represent a highly efficient strategy in organic synthesis. benthamdirect.comresearchgate.net At present, no specific multicomponent reactions have been reported in the literature for the direct synthesis of this compound or for the incorporation of its scaffold in a one-pot process.

However, the development of novel MCRs is an active area of research, and it is conceivable that a reaction could be designed to assemble this molecule. For instance, a hypothetical MCR could involve the in-situ generation of a reactive intermediate from 3-(chloromethyl)benzoic acid, which then reacts with allyl alcohol and another component to form a more complex molecule incorporating the this compound moiety. The Passerini and Ugi reactions are well-known examples of isocyanide-based MCRs that produce ester functionalities and could potentially be adapted. organic-chemistry.org

Sustainability Considerations in this compound Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, several aspects can be considered to improve its environmental footprint.

Atom Economy and Green Solvent Implementation

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the desired product. wikipedia.orgmonash.edu For the synthesis of this compound, different routes will have different atom economies.

From 3-(chloromethyl)benzoic acid and allyl alcohol (Fischer Esterification): C₈H₇ClO₂ + C₃H₆O → C₁₁H₁₁ClO₂ + H₂O The main byproduct is water, leading to a relatively high atom economy.

From 3-(chloromethyl)benzoyl chloride and allyl alcohol: C₈H₆Cl₂O + C₃H₆O → C₁₁H₁₁ClO₂ + HCl The byproduct is hydrogen chloride, which has a lower molecular weight than water, but is a corrosive gas.

Table 2: Theoretical Atom Economy Calculation

ReactionReactantsDesired ProductByproduct(s)Molecular Weight ( g/mol )% Atom Economy
Fischer Esterification3-(chloromethyl)benzoic acid (170.59), Allyl alcohol (58.08)This compound (210.65)Water (18.02)Reactants: 228.67, Product: 210.6592.1%
From Acyl Chloride3-(chloromethyl)benzoyl chloride (189.04), Allyl alcohol (58.08)This compound (210.65)HCl (36.46)Reactants: 247.12, Product: 210.6585.2%

Green Solvent Implementation: The choice of solvent has a significant impact on the environmental profile of a synthesis. Traditional solvents like dichloromethane and toluene are effective but have environmental and health concerns. Green chemistry encourages the use of safer alternatives. For the esterification to produce this compound, greener solvent options could be explored. Acetonitrile (B52724) has been shown to be a viable greener alternative for Steglich-type esterifications. nih.gov Other potential green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and have more favorable safety profiles. wikipedia.org Solvent-free conditions, where one of the reactants (e.g., allyl alcohol) acts as the solvent, would be an even more sustainable option if feasible. ijstr.org

Development of Recyclable Catalytic Systems

The use of recyclable catalysts is a cornerstone of green chemistry, as it reduces waste and cost. In the context of synthesizing this compound via Fischer esterification, traditional homogeneous acid catalysts like sulfuric acid are difficult to recover and generate acidic waste.

The development of heterogeneous, recyclable acid catalysts offers a significant improvement. Materials such as sulfonic acid-functionalized silica (B1680970), zeolites, and ion-exchange resins have been successfully employed in esterification reactions. oup.comresearchgate.net These solid catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times with minimal loss of activity. researchgate.net For example, zinc(II) salts have been shown to be effective and recyclable catalysts for the esterification of fatty acids. acs.orgnih.gov

Table 3: Examples of Recyclable Catalysts for Esterification

Catalyst TypeExampleAdvantagesPotential for this compound Synthesis
Solid Acid Resins Amberlyst-15Commercially available, high acidity, good thermal stability. oup.comHigh potential for use in both batch and flow reactors.
Functionalized Silica Sulfonic acid-functionalized silicaHigh surface area, tunable properties. oup.comCould offer high catalytic activity and selectivity.
Zeolites H-ZSM-5Shape selectivity, high thermal stability.May require higher temperatures due to smaller pore sizes.
Metal Oxides Zinc Oxide (ZnO)Low cost, low toxicity, recyclable. acs.orgA promising, environmentally benign catalyst to investigate.

The investigation and application of such recyclable catalytic systems would represent a significant step towards a more sustainable synthesis of this compound.

Chemical Reactivity and Transformation Studies of Allyl 3 Chloromethyl Benzoate

Reactivity of the Chloromethyl Moiety

The chloromethyl group attached to the benzene (B151609) ring at the meta-position relative to the allyl ester functionality is the primary site of reactivity discussed in this section. Its benzylic-like nature makes it a good substrate for both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The chloromethyl group of Allyl 3-(chloromethyl)benzoate (B8533320) is an excellent electrophile for nucleophilic substitution reactions. This reactivity is enhanced by the stability of the potential carbocation intermediate, which is stabilized by the adjacent benzene ring. These reactions are fundamental in organic synthesis for the introduction of a wide range of functional groups.

The reaction of Allyl 3-(chloromethyl)benzoate with various heteroatom nucleophiles leads to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These transformations are typically carried out under basic conditions to deprotonate the nucleophile, thereby increasing its reactivity.

Nitrogen Nucleophiles: Primary and secondary amines readily displace the chloride to form the corresponding substituted benzylamines. These reactions are often performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Oxygen Nucleophiles: Alkoxides and phenoxides react with the chloromethyl group to yield benzyl (B1604629) ethers. The reaction of carboxylates, such as sodium acetate (B1210297), results in the formation of an ester linkage.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that react efficiently to form thioethers. Thioether synthesis can also be achieved in a one-pot reaction using thiourea, which avoids the handling of odorous thiols.

Below is a representative table of nucleophilic substitution reactions on a model compound, benzyl chloride, which illustrates the expected reactivity of this compound.

EntryNucleophileProduct StructureProduct NameYield (%)
1DiethylamineN,N-DiethylbenzylamineHigh
2Sodium PhenoxideBenzyl phenyl etherGood
3Sodium AcetateBenzyl acetate90
4Sodium ThiophenoxideBenzyl phenyl sulfideHigh

This table presents illustrative data for the analogous compound benzyl chloride, as specific experimental data for this compound was not available in the searched literature.

The chloromethyl group can also react with carbon nucleophiles, such as enolates, to form new carbon-carbon bonds. This type of alkylation is a powerful tool for constructing more complex carbon skeletons. The reaction typically involves the deprotonation of a compound with an acidic methylene group, such as diethyl malonate, to generate a carbanion which then acts as the nucleophile.

A typical reaction involves the alkylation of diethyl malonate with a benzyl halide. The resulting product can be further manipulated, for example, through hydrolysis and decarboxylation to yield a substituted carboxylic acid.

EntryEnolate PrecursorBaseProductYield (%)
1Diethyl malonateSodium EthoxideDiethyl benzylmalonate45
2Ethyl acetoacetateSodium EthoxideEthyl 2-benzylacetoacetateGood

This table provides representative data for the alkylation of enolates with the analogous compound benzyl chloride. Specific data for this compound was not found.

In the case of this compound, nucleophilic attack is highly regioselective for the chloromethyl carbon. The sp³-hybridized carbon of the chloromethyl group is significantly more electrophilic than the sp²-hybridized carbons of the aromatic ring. Nucleophilic aromatic substitution is not observed under typical nucleophilic substitution conditions due to the high energy barrier for attacking the electron-rich benzene ring. The allyl group is also generally unreactive towards nucleophilic attack unless activated by a transition metal catalyst.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The chloromethyl group of this compound is expected to be a suitable electrophilic partner in such reactions.

Arylation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. Benzyl chlorides are known to participate in Suzuki-Miyaura couplings with arylboronic acids to form diarylmethanes. This reaction is tolerant of a wide variety of functional groups and is a powerful method for constructing biaryl and related structures.

Vinylation (Heck Reaction): The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While typically applied to aryl and vinyl halides, benzyl chlorides can also undergo Heck-type reactions with alkenes to produce substituted allylbenzenes. The reaction generally proceeds with high trans selectivity.

The following table summarizes representative palladium-catalyzed cross-coupling reactions of benzyl chloride, which are analogous to the expected reactivity of this compound.

EntryCoupling PartnerCatalystProductYield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃Diphenylmethane75
2Styrene (B11656)Pd(OAc)₂ / PPh₃1,3-DiphenylpropeneGood
34-Methoxyphenylboronic acidPd(OAc)₂ / Buchwald ligand4-MethoxydiphenylmethaneHigh
4n-Butyl acrylatePd(OAc)₂Butyl 3-phenylacrylateGood

This table presents illustrative data for the analogous compound benzyl chloride, as specific experimental data for this compound was not available in the searched literature.

Reactivity of the Allyl Ester Group

The allyl ester functionality is a versatile handle in organic synthesis, known for its unique reactivity and its role as a protecting group that can be removed under specific, mild conditions.

The allyl ester can be cleaved selectively without disturbing the benzylic chloride. Saponification under basic conditions (e.g., NaOH or KOH) would lead to the corresponding carboxylate salt. However, such conditions might also promote substitution of the benzylic chloride. Milder, chemoselective methods are therefore preferred.

Palladium(0)-catalyzed deallylation is the most common method for cleaving allyl esters. In the presence of a Pd(0) catalyst and a nucleophilic scavenger (e.g., dimedone, morpholine, or a barbituric acid derivative), the allyl group is removed under neutral conditions, leaving the carboxylate. organic-chemistry.org This method is highly chemoselective and would not affect the chloromethyl group.

Transesterification, the conversion of one ester to another, can also be achieved. organic-chemistry.org This reaction is typically catalyzed by an acid or a base. For a substrate like this compound, an acid-catalyzed reaction with another alcohol (e.g., methanol or ethanol) would likely proceed without affecting the benzylic chloride. Various metal catalysts, including those based on scandium or zinc, can also promote transesterification under mild conditions. organic-chemistry.org

Table 2: Representative Transformations of the Allyl Ester Group

Reaction TypeReagent/CatalystProduct Functional GroupKey FeatureReference
DeallylationPd(PPh₃)₄, MorpholineCarboxylic acidMild, chemoselective cleavage organic-chemistry.org
TransesterificationSc(OTf)₃, R'OHNew ester (R-COOR')Acid-catalyzed, high yield organic-chemistry.org
HydrolysisK₂CO₃, H₂OCarboxylic acidBase-mediated cleavage researchgate.net
IsomerizationKOtBuPropenyl esterPrerequisite for milder hydrolysis organic-chemistry.org

This table illustrates common reactions for the allyl ester functional group.

The double bond of the allyl group is a site for numerous chemical modifications. wikipedia.org These reactions allow for the elaboration of the ester moiety without altering the core benzoyl structure.

Oxidation : The olefin can be oxidized to form a diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). Oxidative cleavage with ozone (O₃) would break the C=C bond to yield an aldehyde. Epoxidation with a peroxy acid like m-CPBA would form an oxirane ring. nih.gov

Reduction : Catalytic hydrogenation with catalysts such as Pd/C or PtO₂ will reduce the double bond to a propyl group. This would typically also reduce the benzylic chloride, so selective methods would be required if the C-Cl bond needs to be preserved.

Metathesis : Olefin metathesis, particularly cross-metathesis with another alkene using a ruthenium-based catalyst (e.g., Grubbs' catalyst), can be used to install new functional groups and extend the carbon chain. researchgate.net

Addition Reactions : The double bond can undergo various addition reactions. For example, hydroboration-oxidation would yield a primary alcohol, while halogenation would add two halogen atoms across the bond. Thiol-ene "click" reactions can be used to attach thiol-containing molecules to the allyl group under radical or UV initiation. nih.gov

These transformations highlight the synthetic utility of the allyl group, allowing it to serve as a platform for further functionalization.

Allyl Group Modifications via Olefinic Reactivity

Addition Reactions to the Double Bond

The carbon-carbon double bond in the allyl group of this compound is susceptible to a variety of electrophilic addition reactions, typical for alkenes. The reactivity can be influenced by the electron-withdrawing nature of the adjacent ester functionality, though the effect is transmitted through a methylene spacer. Common addition reactions include hydrogenation, halogenation, epoxidation, and dihydroxylation.

Hydrogenation: Catalytic hydrogenation of the allyl double bond can be achieved selectively. Using catalysts such as palladium on carbon (Pd/C) under mild hydrogen pressure allows for the saturation of the double bond to yield Propyl 3-(chloromethyl)benzoate without affecting the aromatic ring or the benzylic chloride. More forcing conditions, however, could lead to the reduction of the benzyl chloride group (hydrogenolysis).

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds readily to form the corresponding dihalo-propyl derivative. This reaction typically occurs at low temperatures in an inert solvent.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 3-(chloromethyl)phenyl 2,3-epoxypropyl ester.

Dihydroxylation: Vicinal diols can be prepared through dihydroxylation using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or under milder conditions with potassium permanganate (KMnO₄) at low temperatures.

Table 1: Representative Addition Reactions of the Allyl Group

Reaction Reagents Product
Hydrogenation H₂, Pd/C Propyl 3-(chloromethyl)benzoate
Bromination Br₂ in CCl₄ 2,3-Dibromopropyl 3-(chloromethyl)benzoate
Epoxidation m-CPBA (Oxiran-2-ylmethyl) 3-(chloromethyl)benzoate
Isomerization and Rearrangement Pathways (e.g., Claisen Rearrangement Analogs)

Double Bond Isomerization: The terminal double bond of the allyl group can migrate to an internal position to form the more thermodynamically stable propenyl isomer, (E/Z)-Prop-1-enyl 3-(chloromethyl)benzoate. This isomerization is often catalyzed by transition metals or strong bases. researchgate.net For instance, treatment with potassium t-butoxide in DMSO can facilitate this transformation. semanticscholar.org The reaction generally favors the formation of the E-isomer. docksci.com

Claisen Rearrangement Analogs: The classic Claisen rearrangement involves the google.comgoogle.com-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orgorganic-chemistry.org While this compound is an allyl ester and not an ether, analogous rearrangements exist. The Ireland-Claisen rearrangement, for example, involves the rearrangement of an allylic ester. masterorganicchemistry.com This is achieved by first converting the ester to a silyl ketene acetal by treatment with a strong base like lithium diisopropylamide (LDA) and a silylating agent (e.g., trimethylsilyl chloride). Heating this intermediate would induce a google.comgoogle.com-sigmatropic rearrangement to yield a γ,δ-unsaturated carboxylic acid after hydrolysis of the silyl ester. In the case of this compound, this would lead to the formation of 2-(3-(chloromethyl)phenyl)-pent-4-enoic acid.

Palladium-Catalyzed Allyl Ester Cleavage and Related Deprotection Strategies

The allyl ester group is a valuable carboxylic acid protecting group because it is stable under many conditions but can be removed selectively under very mild conditions. peptide.comacs.org The most common method for cleavage is through palladium-catalyzed deallylation. acsgcipr.org

The reaction mechanism involves the coordination of the Pd(0) catalyst to the allyl group's double bond, forming a η³-allyl palladium complex. acsgcipr.org This is followed by a nucleophilic attack on the allyl group, which cleaves the C-O bond and liberates the carboxylate. A variety of nucleophilic "allyl scavengers" can be used to trap the allyl group and drive the reaction to completion.

Table 2: Conditions for Palladium-Catalyzed Deprotection of Allyl Esters

Catalyst Allyl Scavenger Solvent Typical Conditions
Pd(PPh₃)₄ Pyrrolidine or Piperidine Dichloromethane (B109758) -5°C to 30°C google.com
Pd(PPh₃)₄ Acetic acid, N-methylmorpholine Chloroform Room Temperature peptide.com
Pd(PPh₃)₄ Polymethylhydrosiloxane (PMHS), ZnCl₂ Dichloromethane Ambient Temperature organic-chemistry.org

This deprotection strategy is highly chemoselective, leaving other functional groups, including the benzylic chloride, intact. This makes the allyl ester an orthogonal protecting group to many others used in complex molecule synthesis.

Reactivity of the Benzoate (B1203000) Aromatic Ring

Electrophilic Aromatic Substitution Patterns and Directivity

The position of electrophilic attack on the benzene ring of this compound is determined by the directing effects of the two existing substituents: the ester group (-CO₂-allyl) at position 1 and the chloromethyl group (-CH₂Cl) at position 3.

Ester Group (-CO₂-allyl): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the C5 position. masterorganicchemistry.com

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the electronegative chlorine atom. However, like other alkyl groups, it is an ortho, para-director. chemguide.co.uk Relative to its position at C3, it directs incoming electrophiles to the C2, C4, and C6 positions.

When both groups are present, their directing effects must be considered together. The ester group deactivates the entire ring, making substitution less favorable than on benzene itself. The positions ortho and para to the chloromethyl group (C2, C4, C6) are activated relative to the meta position (C5). However, the ester group strongly deactivates the positions ortho and para to it (C2, C4, C6). The C5 position is meta to both substituents.

Reductive and Oxidative Aromatic Ring Transformations

Reductive Transformations: The aromatic ring is generally resistant to reduction. rsc.org Catalytic hydrogenation under forcing conditions (high pressure and/or temperature with catalysts like rhodium or ruthenium) can reduce the benzene ring to a cyclohexane ring. libretexts.org However, such conditions would also reduce the allyl double bond and likely cause hydrogenolysis of the chloromethyl group. A more controlled partial reduction can be achieved using the Birch reduction (dissolving an alkali metal like sodium or lithium in liquid ammonia with an alcohol). lumenlearning.comlibretexts.org For a benzene ring with an electron-withdrawing group like an ester, reduction typically occurs at the C1 and C4 positions, yielding a 1,4-cyclohexadiene derivative. rsc.org

Oxidative Transformations: The benzene ring is highly resistant to oxidation due to its aromatic stability. pressbooks.pub Under normal conditions, oxidizing agents will preferentially attack other parts of the molecule. For example, strong oxidizing agents like hot potassium permanganate would oxidize the allyl group and the chloromethyl group (to a carboxylic acid) before attacking the ring. libretexts.orgmsu.edu Ring oxidation generally requires the presence of strongly activating substituents like hydroxyl or amino groups and is not a typical reaction pathway for this compound. nih.gov

Applications of Allyl 3 Chloromethyl Benzoate As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Architectures

The unique combination of a reactive benzylic halide and a modifiable allyl group makes Allyl 3-(chloromethyl)benzoate (B8533320) an adept precursor for elaborate molecular structures. These two functional groups can be addressed with orthogonal reaction strategies, allowing for sequential and controlled modifications.

Construction of Substituted Benzoid and Heterocyclic Ring Systems

The chloromethyl group is a key feature that facilitates the construction of more complex aromatic systems. As a benzylic halide, the carbon atom adjacent to the benzene (B151609) ring is particularly reactive toward nucleophilic substitution, primarily through an SN2 mechanism. chemistry.coachlibretexts.org This reactivity allows the covalent attachment of the 3-(allyloxycarbonyl)benzyl moiety to a wide range of substrates.

In the synthesis of heterocyclic rings, the chloromethyl group can react with nucleophiles such as amines, phenols, or thiols that are part of another molecule. This initial substitution reaction serves as a crucial tethering step. The newly introduced substrate, now linked to the benzoate (B1203000) framework, can undergo subsequent intramolecular cyclization reactions to form diverse heterocyclic systems. For example, reaction with a substituted aminophenol could lead to precursors for benzoxazines or other fused heterocyclic structures after appropriate cyclization steps are employed. The planning of such syntheses requires careful consideration of substituent directing effects to achieve the desired regiochemistry. youtube.compressbooks.pub

Application in Natural Product Total Synthesis Fragments

While direct application of Allyl 3-(chloromethyl)benzoate in a specific total synthesis may not be widely documented, the functional groups it contains are of significant strategic importance in the assembly of natural product fragments.

The Allyl Ester as a Protecting Group: The allyl ester is a well-established protecting group for carboxylic acids. wikipedia.org It is stable under a variety of conditions, including those used for Fmoc and t-Boc chemistry in peptide synthesis, but can be selectively removed under very mild conditions using palladium catalysts like Pd(PPh₃)₄. organic-chemistry.orgpeptide.comgoogle.com This orthogonality makes it highly valuable in multi-step syntheses of complex molecules like O-glycopeptides, where sensitive functional groups must be preserved. acs.org The allyl group on this compound can thus serve as a latent carboxylic acid while other transformations are performed at the chloromethyl site or elsewhere.

The Allyl Group in C-C Bond Formation: The terminal double bond of the allyl group is a versatile handle for carbon-carbon bond formation, a critical process in building the carbon skeleton of natural products. Olefin cross-metathesis, often employing ruthenium-based catalysts, allows for the coupling of the allyl group with other olefins, enabling chain extension and the introduction of new functional groups. harvard.eduacs.orgmdpi.com This reaction is a powerful tool for constructing complex acyclic and macrocyclic structures found in many natural products.

Advanced Intermediates for Specialty Chemical Synthesis (e.g., agrochemicals, materials)

The dual reactivity of this compound makes it an ideal intermediate for specialty chemicals where multiple functionalities are required. Benzyl (B1604629) chloride derivatives are recognized as important building blocks for industrial chemicals, including agrochemicals and polymerization initiators. google.comgoogle.com

The chloromethyl group provides a reliable site for attaching the molecule to a larger scaffold, while the allyl group remains available for subsequent transformations. For instance, in agrochemical research, a molecule's core structure might be assembled and then linked to the 3-(chloromethyl)benzoate moiety to introduce a specific physicochemical property or an additional site for biological interaction. Some allyl esters of fatty acids have shown promise as agrochemicals with ovicidal effects. nih.govresearchgate.net The ability to introduce both a benzoate structure and a reactive olefin makes this compound a candidate for creating novel active ingredients.

Table 1: Reactivity of Functional Groups in this compound
Functional GroupReactive SiteCommon Reaction TypesPotential Applications
Chloromethyl (Benzylic Halide)Electrophilic CarbonNucleophilic Substitution (SN2)Attachment to alcohols, amines, thiols; Heterocycle synthesis precursor
Allyl EsterC=C Double BondOlefin Metathesis, Thiol-Ene Click, Polymerization, HydrogenationC-C bond formation, Polymer functionalization, Deprotection
Ester CarbonylElectrophilic CarbonHydrolysis, TransesterificationDeprotection to carboxylic acid

Utility in Polymer Chemistry and Material Science

In the realm of material science, this compound offers significant potential as both a monomer for building polymer chains and as an agent for modifying existing polymer structures and surfaces.

Monomer for Controlled Polymerization Techniques

The allyl group can participate in radical polymerization. However, the polymerization of allyl monomers via traditional free-radical methods is often challenging and results in low molecular weight polymers. gantrade.com This is due to a process called degradative chain transfer, where a radical abstracts a hydrogen atom from the allylic position, creating a stable, less reactive allyl radical that is slow to reinitiate polymerization. nih.gov

Modern controlled radical polymerization (CRP) techniques offer potential solutions to these challenges. ethz.chrsc.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that can be applied to a wide range of monomers. acs.org While challenging, the copolymerization of monomers containing allyl groups has been achieved, suggesting that with careful selection of a RAFT agent and reaction conditions, this compound could be incorporated into well-defined copolymers. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for creating polymers with controlled architecture. cmu.edu The polymerization of monomers with allyl groups via ATRP can be difficult due to the low reactivity of the allyl double bond compared to more common monomers like styrenes or acrylates. nih.gov However, specialized ATRP initiators and catalytic systems are continually being developed to broaden the scope of compatible monomers. researchgate.netchemrxiv.org

Table 2: Potential Controlled Polymerization Techniques
TechniqueApplicability to this compoundKey Challenges & Considerations
RAFT PolymerizationPotentially suitable, especially for copolymerization.Degradative chain transfer can still compete. Requires careful selection of RAFT agent and conditions to maintain control. nih.gov
ATRPChallenging due to low reactivity of the allyl double bond.Side reactions and poor control are common. May require specialized initiators or catalyst systems. nih.govresearchgate.net
Ring-Opening Metathesis Polymerization (ROMP)Not directly applicable as the monomer is not strained.The allyl group could participate in cross-metathesis side reactions.

Functionalizing Agent for Polymer Backbones and Surfaces

Perhaps the most powerful application of this compound in material science is as a functionalizing agent. The reactive chloromethyl group allows for the covalent grafting of the entire molecule onto polymer backbones or surfaces that possess nucleophilic sites (e.g., hydroxyl, amine, or thiol groups).

Once attached, the pendant allyl groups serve as highly versatile "click" handles for post-polymerization modification. The thiol-ene reaction is a particularly efficient and orthogonal click chemistry reaction where a thiol adds across the allyl double bond, often initiated by UV light. rsc.org This reaction is rapid, high-yielding, and tolerant of many other functional groups, making it ideal for introducing new functionalities onto a material. mdpi.comrsc.org For example, a polymer or surface functionalized with this compound could be subsequently treated with various thiol-containing molecules to attach biomolecules, fluorophores, or other desired chemical entities. acs.orgacs.org This two-step approach—grafting via the chloromethyl group followed by modification of the allyl group—provides a modular and highly effective strategy for creating advanced functional materials.

No Information Available for this compound

Following a comprehensive review of available scientific and chemical literature, it has been determined that there is no specific information regarding the applications of the chemical compound This compound . Extensive searches for its use as a synthetic building block, a precursor for high-performance materials, or its role in fine chemical, agrochemical, dye, and pigment synthesis did not yield any relevant results.

Similarly, no data was found concerning its application as an intermediate for biologically active molecule scaffolds. The scientific community has not published any research detailing the specific uses outlined in the requested article structure for this particular compound.

Therefore, it is not possible to provide an article on the applications of this compound in the specified areas at this time.

Table of Mentioned Compounds

Advanced Analytical and Spectroscopic Research on Allyl 3 Chloromethyl Benzoate

High-Resolution Spectroscopic Techniques for Structural and Mechanistic Insights

High-resolution spectroscopy is indispensable for the unambiguous structural confirmation of Allyl 3-(chloromethyl)benzoate (B8533320) and for gaining insights into reaction mechanisms involving its synthesis or subsequent transformations.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of Allyl 3-(chloromethyl)benzoate in solution. One-dimensional (¹H and ¹³C NMR) and multi-dimensional (e.g., COSY, HSQC, HMBC) experiments provide a complete picture of the atomic connectivity.

Quantitative ¹H-NMR (q¹H-NMR) can be employed to determine the concentration of the compound in solution by integrating signals relative to an internal standard. nih.govoup.com This is particularly useful for monitoring reaction kinetics and determining product yields with high precision. nih.gov

¹H NMR: The proton spectrum would show distinct signals for the allyl group protons (vinylic and allylic), the aromatic protons on the benzoate (B1203000) ring, and the benzylic protons of the chloromethyl group. The substitution pattern on the aromatic ring (meta-substitution) would be confirmed by the splitting patterns and coupling constants of the aromatic protons.

¹³C NMR: The carbon spectrum would complement the proton data, showing unique resonances for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the allyl group, and the carbon of the chloromethyl group.

2D NMR: Correlation experiments are crucial for definitive assignments.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, within the allyl group and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments for analogous structures.

Atom Position (Structure) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carbonyl (C=O) - ~165
Aromatic C1 (-COO) - ~131
Aromatic C2 ~8.1 ~130
Aromatic C3 (-CH₂Cl) - ~139
Aromatic C4 ~7.6 ~129
Aromatic C5 ~7.5 ~129
Aromatic C6 ~8.0 ~134
Chloromethyl (-CH₂Cl) ~4.6 ~45
Allyl (-OCH₂) ~4.8 ~66
Allyl (-CH=) ~6.0 ~132

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Evolution

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying functional groups and monitoring their changes during a chemical reaction. jetir.org These techniques are complementary and provide a detailed vibrational fingerprint of the molecule. jetir.org

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch. Other key peaks would include C-O stretching for the ester linkage, C=C stretching of the allyl group, aromatic C=C ring vibrations, and C-H stretching and bending modes. The presence of the C-Cl bond would be confirmed by a characteristic absorption in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is particularly effective for detecting vibrations of non-polar bonds. It would provide strong signals for the aromatic ring C=C vibrations and the allyl C=C double bond, complementing the FTIR data.

Table 2: Key Predicted Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups found in similar compounds like benzyl (B1604629) chloride and benzoate esters. jetir.orgdergipark.org.trchemicalbook.com

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Expected Intensity
C=O Stretch Ester Carbonyl 1720 - 1740 Strong (FTIR)
C=C Stretch Aromatic Ring 1580 - 1610 Medium-Strong
C=C Stretch Allyl Group 1640 - 1650 Medium (Raman)
C-O Stretch Ester 1250 - 1300 Strong (FTIR)
=C-H Bend Aromatic (out-of-plane) 700 - 900 Strong (FTIR)

Advanced Mass Spectrometry (HRMS, MS/MS) for Reaction Intermediates

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways, which can help in identifying reaction intermediates and byproducts.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₁ClO₂). This is critical for confirming the identity of the final product.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide structural information. For this compound, key fragmentations would likely include the loss of the allyl group, the loss of the chloromethyl radical, and the formation of a stable benzoyl or chlorobenzyl cation. Analysis of fragmentation patterns is a cornerstone of structural elucidation in mass spectrometry. nist.govacs.org

Table 3: Plausible Mass Spectrometry Fragments of this compound Based on common fragmentation patterns of benzoate esters and benzyl chlorides. nist.govnih.gov

m/z (mass/charge) Proposed Fragment Ion Formula
210/212 [M]⁺ (Molecular Ion) [C₁₁H₁₁ClO₂]⁺
169/171 [M - C₃H₅]⁺ [C₈H₆ClO₂]⁺
139/141 [M - C₃H₅O₂]⁺ [C₈H₆Cl]⁺
125 [C₇H₄ClO]⁺ [C₇H₄ClO]⁺
105 [C₇H₅O]⁺ [C₇H₅O]⁺

Note: The presence of chlorine results in characteristic isotopic patterns (M and M+2 in an approximate 3:1 ratio) for chlorine-containing fragments.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govsemanticscholar.org If a single crystal of sufficient quality can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.

For a molecule like this compound, which is achiral, the primary benefit would be the unambiguous confirmation of its constitution and the detailed study of its conformation. The analysis would reveal the orientation of the ester group relative to the aromatic ring and the conformation of the allyl and chloromethyl substituents. This structural information is crucial for understanding intermolecular interactions in the crystal lattice and can be used to validate computational models. semanticscholar.org While this technique is powerful, obtaining a suitable crystal can often be a rate-limiting step in the analytical process. nih.gov

Chromatographic Methodologies for Reaction Monitoring and Purification

Chromatographic techniques are essential for separating this compound from starting materials, reagents, and byproducts, making them indispensable for both reaction monitoring and final product purification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of benzoate esters and related compounds. researchgate.nethelixchrom.com A reversed-phase HPLC method would be highly effective for separating the relatively non-polar this compound from more polar or less polar impurities.

Method Development: A typical method would utilize a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.com This allows for the efficient elution of compounds with varying polarities.

Detection Methods:

Diode-Array Detector (DAD) or UV-Vis Detector: Given the presence of the aromatic benzoate chromophore, UV detection is highly sensitive for this compound. A DAD can record the entire UV spectrum for the eluting peak, aiding in peak identification and purity assessment. researchgate.net

Evaporative Light Scattering Detector (ELSD): For compounds lacking a strong chromophore, or as a universal detection method, ELSD can be used. It detects any non-volatile analyte after the mobile phase has been evaporated. jascoinc.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity, giving both retention time and mass-to-charge ratio for each component, which is invaluable for identifying unknown impurities. researchgate.net

Table 4: Example HPLC Method Parameters for Analysis of this compound

Parameter Specification Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase A Water (with 0.1% formic acid) Polar component of the mobile phase.
Mobile Phase B Acetonitrile (with 0.1% formic acid) Organic component for eluting the analyte.
Gradient Start at 50% B, ramp to 95% B over 15 min To separate compounds with a range of polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL Standard volume for analytical HPLC.

| Detector | DAD | Wavelength set to ~235 nm for maximum absorbance. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound and identifying any volatile byproducts from its synthesis. A typical GC analysis would involve a high-resolution capillary column to achieve optimal separation of components.

Methodology and Findings:

A hypothetical analysis of a crude reaction mixture containing this compound might utilize a capillary column, such as a DB-5ms, which is a low-polarity column suitable for a wide range of compounds. The separation would be based on the boiling points and polarities of the individual components. For instance, unreacted starting materials like allyl alcohol and 3-(chloromethyl)benzoyl chloride would have different retention times compared to the desired ester product.

A temperature-programmed method would likely be employed to ensure the efficient elution of both low-boiling and higher-boiling point compounds. The flame ionization detector (FID) is a common choice for this type of analysis due to its high sensitivity to organic compounds. nih.gov In a hypothetical scenario, the resulting chromatogram could reveal the presence of the starting materials, the main product, and potentially minor byproducts formed through side reactions.

Hypothetical GC Analysis Data for a Crude Reaction Mixture:

Compound Name Retention Time (min) Peak Area (%) Potential Identification
Allyl alcohol3.55Unreacted Starting Material
3-(Chloromethyl)benzoyl chloride8.23Unreacted Starting Material
This compound 12.5 90 Desired Product
Di-allyl ether2.8<1Impurity
Benzyl chloride6.1<1Impurity

This data is illustrative and would depend on the specific GC conditions used.

Preparative Scale Chromatography for Product Isolation and Scale-up Validation

Following a successful synthesis, the isolation and purification of this compound in larger quantities would necessitate the use of preparative scale chromatography. This technique operates on the same principles as analytical chromatography but is designed to handle larger sample loads.

Methodology and Findings:

For a compound like this compound, preparative high-performance liquid chromatography (HPLC) with a silica (B1680970) gel column would be a suitable method for purification. The choice of mobile phase is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly used for the separation of benzoate esters. researchgate.netmdpi.com The optimal ratio would be determined through preliminary analytical scale thin-layer chromatography (TLC) or HPLC.

The progress of the separation is monitored using a UV detector, as the aromatic ring in this compound will absorb UV light. Fractions are collected as they elute from the column, and those containing the pure product are combined. The purity of the isolated compound can then be re-assessed using analytical techniques like GC or analytical HPLC. This process is crucial for validating that the purification strategy is effective and can be scaled up for larger batch production.

Illustrative Preparative Chromatography Parameters:

Parameter Condition
Stationary Phase Silica Gel (60 Å, 15-35 µm)
Mobile Phase Hexane:Ethyl Acetate (9:1 v/v)
Flow Rate 50 mL/min
Detection UV at 254 nm
Sample Loading 1-5 g of crude product

In-situ and Online Reaction Monitoring Techniques

To gain a deeper understanding of the reaction kinetics and mechanism, in-situ and online monitoring techniques are invaluable. These methods allow for the real-time tracking of reactant consumption and product formation without the need for sampling and quenching the reaction. mt.com

Real-Time NMR and FTIR Monitoring of Reaction Kinetics

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy:

Real-time NMR spectroscopy can provide detailed structural information on the species present in a reaction mixture as the reaction progresses. acs.orgmestrelab.comacs.orgnih.govresearchgate.net For the synthesis of this compound, this could involve monitoring the disappearance of the characteristic proton signals of the starting materials and the appearance of new signals corresponding to the ester product. nih.gov This technique is particularly powerful for identifying transient intermediates and determining reaction rates. acs.orgmestrelab.comacs.orgnih.govresearchgate.net

Real-Time Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is another powerful tool for real-time reaction monitoring, particularly for reactions involving changes in functional groups. mt.comyoutube.com The esterification reaction to form this compound would show a decrease in the absorbance of the hydroxyl group of allyl alcohol and the carbonyl group of the acid chloride, and a corresponding increase in the characteristic ester carbonyl stretch. youtube.com This allows for the continuous tracking of the reaction's progress and endpoint. mt.com

Hypothetical Kinetic Data from In-situ FTIR Monitoring:

Time (min) Reactant Concentration (mol/L) Product Concentration (mol/L)
01.00
100.80.2
200.60.4
300.40.6
400.20.8
500.10.9
60<0.05>0.95

This data is illustrative of a typical reaction profile.

Coupled Analytical Techniques for Process Understanding

For a comprehensive understanding of a chemical process, coupling different analytical techniques can provide synergistic information. For instance, the effluent from a reaction vessel being monitored by in-situ FTIR could be periodically directed to a mass spectrometer (MS). This hyphenated approach (FTIR-MS) would allow for the simultaneous monitoring of functional group changes and the identification of the molecular weights of the species present. This can be particularly useful for identifying unexpected byproducts and elucidating complex reaction pathways.

Another powerful combination is the coupling of liquid chromatography with mass spectrometry (LC-MS). This would allow for the separation of the components in a reaction mixture followed by their immediate identification based on their mass-to-charge ratio. This is invaluable for analyzing complex mixtures and confirming the identity of trace impurities.

By employing a suite of advanced analytical and spectroscopic techniques, a detailed and comprehensive understanding of the synthesis, purification, and reaction kinetics of this compound can be achieved.

Computational and Theoretical Investigations of Allyl 3 Chloromethyl Benzoate

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to characterizing the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which in turn governs its structure, stability, and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scispace.com It is widely employed to predict various molecular properties by calculating the electron density of a molecule. semanticscholar.orgresearchgate.net For Allyl 3-(chloromethyl)benzoate (B8533320), a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G**, would begin by determining the molecule's most stable three-dimensional arrangement, known as its optimized geometry.

From this optimized geometry, key molecular properties can be derived. These include:

Bond Lengths and Angles: Precise predictions of the distances between atoms and the angles between bonds, which define the molecule's shape.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For Allyl 3-(chloromethyl)benzoate, the oxygen atoms of the ester group would be expected to be regions of high negative potential (red), while the hydrogen atoms and the area around the chloromethyl group would show positive potential (blue).

These calculations provide a static but detailed picture of the molecule's fundamental electronic and structural characteristics.

ParameterAtoms InvolvedIllustrative Calculated Value
Bond LengthC=O (carbonyl)~1.21 Å
Bond LengthC-O (ester)~1.35 Å
Bond LengthC-Cl~1.80 Å
Bond LengthC=C (allyl)~1.34 Å
Bond AngleO=C-O (ester)~125°
Bond AngleCl-C-Aromatic C~110°
Dipole MomentTotal Molecule~2.5 - 3.5 D

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). youtube.com

The energy and spatial distribution of these orbitals in this compound would be calculated using methods like DFT.

HOMO: The HOMO is likely to be localized on the allyl group's C=C double bond and the aromatic benzene (B151609) ring, as these are regions with higher-energy π-electrons. This indicates these sites are susceptible to attack by electrophiles.

LUMO: The LUMO is expected to be distributed over the carbonyl carbon of the ester group and the carbon atom of the chloromethyl group. These sites are electron-deficient and represent the most probable locations for a nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability and reactivity. multidisciplinaryjournals.com A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Orbital/ParameterIllustrative Energy Value (eV)Implication for Reactivity
HOMO Energy-7.0 eVIndicates electron-donating ability (nucleophilicity) at allyl and aromatic sites.
LUMO Energy-1.5 eVIndicates electron-accepting ability (electrophilicity) at carbonyl and chloromethyl carbons.
HOMO-LUMO Gap (ΔE)5.5 eVSuggests moderate kinetic stability and reactivity.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static view, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the molecule's flexibility and behavior over time.

This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional shapes, or conformers. The key rotations would occur around:

The C-O bond of the ester linkage.

The O-CH₂ bond connecting the ester to the allyl group.

The C-C bond of the chloromethyl group to the benzene ring.

Computational methods can perform a potential energy surface (PES) scan by systematically rotating these bonds to identify stable conformers, which correspond to energy minima on the surface. These studies would likely reveal the most stable arrangement of the ester group relative to the aromatic ring and the preferred orientation of the allyl and chloromethyl substituents. Factors like allylic strain and steric hindrance between the substituents play a significant role in determining the lowest energy conformer. bohrium.com

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models can simulate these solvent effects, often using a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

For this compound, such simulations would predict:

Conformational Changes: In polar solvents, conformers with a larger dipole moment may become more stabilized, potentially altering the conformational equilibrium compared to the gas phase.

Reactivity Modulation: Solvents can affect the energies of the frontier orbitals. Generally, polar solvents may stabilize both the HOMO and LUMO, but often to different extents, which can change the HOMO-LUMO gap and thus modulate the molecule's reactivity. For reactions involving charge separation in the transition state, polar solvents would be expected to lower the activation energy, increasing the reaction rate. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the detailed pathways of chemical reactions. By locating transition state (TS) structures and calculating activation energies, chemists can understand the feasibility and kinetics of a proposed mechanism.

For this compound, a potential reaction for investigation would be the nucleophilic substitution of the chloride atom in the chloromethyl group, a common reaction for benzylic halides. A computational study would model the approach of a nucleophile (e.g., hydroxide, CN⁻) to the molecule. The process would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials (this compound and the nucleophile) and the final products.

Finding the Transition State: Identifying the highest-energy structure along the reaction coordinate that connects reactants and products. This TS structure provides insight into the geometry of the activated complex.

Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation energy (Ea), which is the primary barrier to the reaction. A lower activation energy implies a faster reaction rate.

By mapping this energy profile, researchers can confirm whether the reaction proceeds, for example, through a concerted Sₙ2 mechanism or a stepwise Sₙ1 mechanism, and predict how substituents on the aromatic ring or changes in the solvent would affect the reaction rate.

Identification and Characterization of Transition States

The reactivity of this compound is dominated by two primary functional groups: the chloromethyl group and the allyl group. Theoretical studies focus on elucidating the transition states (TS) associated with their characteristic reactions, most notably nucleophilic substitution at the benzylic carbon.

For the chloromethyl moiety, the SN2 reaction pathway is of primary interest. Computational models for the reaction of benzyl (B1604629) chloride with a nucleophile (Nu⁻) reveal a trigonal bipyramidal transition state. In this TS, the central carbon atom is sp²-hybridized, with the incoming nucleophile and the departing chloride ion situated at the axial positions, approximately 180° apart. The π-system of the benzene ring aligns with the p-orbital of the reacting carbon, allowing for effective stabilization of the electron-rich TS through delocalization. chemtube3d.comstackexchange.com

Reactions involving the allyl group, such as electrophilic addition or transition-metal-catalyzed allylic substitution, would proceed through different transition states. For instance, a palladium-catalyzed allylic substitution would involve the formation of a π-allyl palladium intermediate, with the regioselectivity of the nucleophilic attack being determined by the electronic and steric properties of the transition state. berkeley.edu

Potential Energy Surface (PES) Mapping for Reaction Pathways

A potential energy surface (PES) provides a comprehensive visualization of the energy of a chemical system as a function of its geometry, mapping out the energetic landscape of a reaction. libretexts.orgwikipedia.org For the SN2 reaction at the chloromethyl group of this compound, the PES would display a characteristic double-well profile, particularly in the gas phase. acs.org

The key features of this PES are:

Reactant Valley: A low-energy region corresponding to the separated reactants, the nucleophile and the this compound molecule.

Pre-reaction Complex: A shallow energy minimum representing the formation of an ion-molecule complex between the nucleophile and the substrate before bond-making or bond-breaking occurs. acs.org

Transition State Saddle Point: The highest energy point along the minimum energy reaction pathway, corresponding to the SN2 transition state described in 6.3.1. libretexts.orglibretexts.org The energy difference between the pre-reaction complex and the TS is the intrinsic activation energy. acs.org

Post-reaction Complex: Another shallow energy minimum corresponding to the complex formed between the product and the departing chloride ion.

Product Valley: The final low-energy region representing the separated products.

Kinetic and Thermodynamic Parameters of Key Transformations

Kinetic and thermodynamic parameters for the reactions of this compound can be estimated through computational chemistry and by analogy with experimental data from related benzyl chlorides. cdnsciencepub.com Key transformations include nucleophilic substitution (solvolysis) at the chloromethyl group. The primary parameters of interest are the enthalpy of activation (ΔH), entropy of activation (ΔS), and the Gibbs free energy of activation (ΔG*).

Studies on the solvolysis of substituted benzyl chlorides in various solvents show a clear dependence of these parameters on the electronic properties of the substituent. researchgate.netresearchgate.net For an SN2 reaction, the transition state is more ordered than the reactants, typically leading to a negative entropy of activation (ΔS). The enthalpy of activation (ΔH) is influenced by bond-breaking and bond-making energies as well as solvation effects.

The table below presents hypothetical, yet plausible, kinetic parameters for the hydrolysis of this compound, extrapolated from experimental data for other meta-substituted benzyl chlorides. The 3-(allyloxycarbonyl) group is expected to have a moderately electron-withdrawing inductive effect.

Substituent (meta position)ΔH* (kJ/mol)ΔS* (J/mol·K)Relative Rate (k_rel)
-H (Benzyl chloride)85.5-451.00
-CH₃84.0-481.65
-Cl89.0-400.35
-COOCH₂CH=CH₂ (Predicted)89.5-380.30
-NO₂94.2-350.05

Note: The data for H, CH₃, Cl, and NO₂ are representative values from literature for comparative purposes. cdnsciencepub.comresearchgate.net The values for the title compound are predictive.

Structure-Reactivity Relationship (SAR) Investigations

Structure-reactivity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound, SAR investigations would focus on how structural modifications affect the reactivity of the chloromethyl and allyl functional groups.

Predictive Models for Regio- and Chemoselectivity

This compound possesses two distinct electrophilic sites: the benzylic carbon of the chloromethyl group and the double bond of the allyl group. This duality raises questions of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity: The preference for a reagent to react with one functional group over another is known as chemoselectivity.

Hard Nucleophiles (e.g., H₂O, ROH, RNH₂): These are likely to favor SN2 attack at the more polarized benzylic carbon of the chloromethyl group. stackexchange.com

Soft Nucleophiles (e.g., organocuprates): These might show some propensity for conjugate addition or reaction at the allyl group, especially under catalytic conditions designed to activate it.

Radical Reactions: Radical initiators could lead to reactions at the allylic position of the allyl group or benzylic C-H abstraction if the C-Cl bond remains intact. nih.gov

Regioselectivity: This concerns the specific site of reaction within a functional group. For the allyl moiety, transition-metal-catalyzed reactions can be tuned to favor either the branched or linear product. berkeley.edunih.gov Computational models, often based on Density Functional Theory (DFT), can predict regioselectivity by calculating the activation energies for competing pathways. beilstein-journals.org These models analyze steric and electronic factors within the catalyst-substrate transition states to determine the favored isomer. nih.gov Recent advances also leverage machine learning algorithms trained on experimental data to predict the outcomes of such selective reactions. rsc.orgrsc.org

Design Principles for Novel Derivatives and Catalysts

Design of Novel Derivatives: SAR principles can guide the design of new derivatives of this compound with tailored reactivity.

Modulating Electrophilicity: The reactivity of the chloromethyl group can be systematically altered by introducing additional substituents onto the benzene ring. Electron-donating groups (e.g., -OCH₃, -CH₃) in the ortho or para positions would stabilize the transition state of SN1-type reactions and could accelerate SN2 reactions through resonance effects. nih.govnih.gov Conversely, additional electron-withdrawing groups (e.g., -NO₂, -CN) would decrease the reactivity towards nucleophilic substitution by destabilizing any carbocation character. rsc.org

Design of Catalysts:

For C-Cl Bond Activation: Catalysts can be designed to selectively activate the chloromethyl group. For example, photoredox catalysis in combination with zirconocene (B1252598) has been shown to enable the reductive homocoupling of benzyl chlorides by facilitating C-Cl bond cleavage. nih.gov Rhodium-N-heterocyclic carbene complexes are effective for hydrodechlorination. nih.gov Lewis acids can also activate the C-Cl bond, promoting reactions like Friedel-Crafts alkylation. rsc.org

For Allylic Functionalization: To selectively target the allyl group, catalysts based on metals like palladium, iridium, or cobalt are employed. berkeley.edunih.gov The choice of metal and, crucially, the ligand structure allows for fine control over regio- and stereoselectivity. For instance, iridium catalysts often favor the formation of branched products in allylic substitution, while palladium catalysts can be tuned to yield either linear or branched products depending on the ligand and reaction conditions. berkeley.edu Computational modeling of catalyst-substrate interactions is a key tool in designing ligands that create specific steric and electronic environments to favor a desired reaction outcome. nih.gov

Emerging Research Frontiers and Future Perspectives for Allyl 3 Chloromethyl Benzoate

Development of Novel Catalytic Systems for Challenging Transformations

The dual functionality of allyl 3-(chloromethyl)benzoate (B8533320) presents a unique opportunity for the development of highly selective catalytic systems that can target either the allyl or the benzyl (B1604629) moiety, or potentially engage both in cascade reactions.

Organocatalytic and Biocatalytic Approaches

Organocatalysis and biocatalysis offer green and sustainable alternatives to traditional metal-based catalysis, providing high levels of stereocontrol and selectivity.

Organocatalysis: The enantioselective allylation of aldehydes to form homoallylic alcohols is a cornerstone of organocatalysis. nih.gov For a substrate like allyl 3-(chloromethyl)benzoate, the allyl group could potentially be activated by chiral organocatalysts, such as imidodiphosphorimidates (IDPi), to participate in enantioselective additions to various electrophiles. nih.gov This would allow for the construction of chiral molecules while leaving the chloromethyl group available for subsequent functionalization. Furthermore, organocatalytic approaches have been developed for the asymmetric allylic alkylation of pronucleophiles, such as α-aryl γ-lactones, using chiral Lewis bases. nih.gov This suggests the potential for activating the allyl group of this compound towards reaction with suitable carbon nucleophiles, leading to the formation of new carbon-carbon bonds with high enantioselectivity.

Biocatalysis: The field of biocatalysis offers a wealth of opportunities for the selective transformation of functional groups under mild conditions. Enzymes, particularly oxidoreductases, are capable of a wide range of reduction reactions with high chemo-, regio-, and stereoselectivity. nih.gov For this compound, ketoreductases (KREDs) could be employed for the enantioselective reduction of the ester carbonyl group, should a suitable ketone precursor be synthesized. More directly, ene-reductases could potentially be used for the asymmetric reduction of the allyl double bond. rsc.org On the other hand, the chloromethyl group could be a target for biocatalytic reduction. While direct enzymatic dehalogenation is possible, a more likely route would involve the conversion of the benzyl chloride to a corresponding aldehyde or ketone, which could then be a substrate for enantioselective reduction by a ketoreductase to produce a chiral alcohol. researchgate.net

Catalytic ApproachPotential Transformation of this compoundKey Advantages
Organocatalysis Enantioselective allylation of electrophiles.High stereocontrol, metal-free conditions, mild reaction conditions.
Biocatalysis Enantioselective reduction of the allyl or ester group.High selectivity, environmentally benign, operates under mild conditions.

Photocatalysis and Electrocatalysis in Benzylic Functionalization

Photocatalysis and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions, often providing unique reactivity and selectivity profiles.

Photocatalysis: The benzylic C-H bond, while not directly present in the chloromethyl group, is analogous in its reactivity. Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of benzylic C-H bonds. nih.gov This methodology can be applied to generate benzyl radicals from benzyl halides, which can then participate in a variety of coupling reactions. nih.gov For this compound, photocatalysis could be used to activate the C-Cl bond, generating a benzylic radical that could then be trapped by a range of nucleophiles or participate in radical-radical coupling reactions. acs.org This approach offers a mild and efficient way to functionalize the benzylic position without the need for harsh reagents.

Electrocatalysis: Electrochemical methods provide a powerful and sustainable means of generating reactive intermediates. The electrochemical reduction of benzyl halides on a cathode can lead to the formation of either bibenzyl products through dimerization or undergo addition to carbonyl compounds. researchgate.net In the context of this compound, electrocatalytic reduction could selectively activate the chloromethyl group to form a benzylic radical or anion, which could then be used in subsequent bond-forming reactions. The presence of the allyl ester moiety could potentially influence the reaction pathway, leading to novel intramolecular cyclization or cross-coupling products.

Catalytic MethodPotential Application to this compoundExpected Outcome
Photocatalysis Activation of the C-Cl bond to generate a benzylic radical.Functionalization of the benzylic position via coupling with nucleophiles.
Electrocatalysis Reduction of the chloromethyl group.Dimerization or coupling with electrophiles.

Integration into Advanced Synthetic Platforms

The development of advanced synthetic platforms, such as microreactors and automated systems, is revolutionizing chemical synthesis by enabling precise control over reaction parameters, rapid optimization, and increased efficiency.

Microreactor Technologies and Continuous Flow Processes

Microreactors and continuous flow chemistry offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and the ability to perform multi-step syntheses in a streamlined fashion. researchgate.net The synthesis of functionalized esters has been successfully demonstrated in continuous flow systems, often involving the generation of reactive intermediates like lithium enolates. researchgate.net For a molecule like this compound, a continuous flow setup could be envisioned for its synthesis or subsequent functionalization. For example, the esterification of 3-(chloromethyl)benzoic acid with allyl alcohol could be performed in a flow reactor, followed by an in-line purification and a subsequent reaction of the chloromethyl group, all in a continuous process. rsc.org

Automated Synthesis and High-Throughput Experimentation

Automated synthesis and high-throughput experimentation (HTE) are powerful tools for accelerating reaction discovery and optimization. unchainedlabs.com By running a large number of reactions in parallel, HTE allows for the rapid screening of catalysts, ligands, solvents, and other reaction parameters. sigmaaldrich.com For this compound, which possesses two reactive sites, HTE would be invaluable for identifying conditions that selectively activate one site over the other. For instance, in a palladium-catalyzed cross-coupling reaction, HTE could be used to screen a wide array of ligands and conditions to favor either the reaction of the allyl group or the chloromethyl group. researchgate.net Fluorescence-based assays can be developed for the high-throughput screening of coupling reactions, providing a rapid and efficient method for reaction optimization. acs.org

Synthetic PlatformApplication to this compoundKey Benefits
Microreactors Continuous synthesis and multi-step functionalization.Enhanced safety, precise control, improved scalability.
HTE Rapid optimization of selective transformations.Accelerated discovery of optimal reaction conditions.

Exploration of Unconventional Reactivity Pathways

The unique combination of an allyl ester and a benzyl chloride in a single molecule opens the door to exploring unconventional reactivity pathways, including cascade reactions and dual functionalization.

Palladium-catalyzed reactions are particularly well-suited for this purpose. For example, a palladium catalyst could initially activate the allyl group to form a π-allyl palladium intermediate, which could then undergo an intramolecular reaction with the chloromethyl group to form a cyclic product. Alternatively, a cascade reaction could be initiated at the benzyl chloride moiety, for instance, through a Suzuki-Miyaura coupling, followed by a subsequent palladium-catalyzed reaction involving the allyl ester. nih.gov Research on palladium-catalyzed cascade reactions of benzyl halides with dienes has shown the formation of dihydropyrrole cyclic products, suggesting the potential for similar intramolecular cyclizations with this compound. researchgate.net

Furthermore, the development of switchable catalytic systems could allow for the selective functionalization of either the benzyl halide or the allyl ester moiety by simply changing the reaction conditions. nih.gov This would provide a powerful tool for the divergent synthesis of a wide range of complex molecules from a single, readily available starting material. The selective coupling of the C(sp2)-Br bond in the presence of a C(sp3)-Cl bond has been demonstrated, highlighting the potential for chemoselective reactions on molecules with multiple halide functionalities. nih.gov

Radical Chemistry and Single-Electron Transfer Processes

The dual functionality of this compound presents intriguing possibilities for radical-mediated transformations. Both the allyl group and the benzylic chloride are amenable to radical generation and reaction, suggesting pathways for novel molecule construction and polymerization.

The benzylic chloride is a prime candidate for single-electron transfer (SET) processes. acs.org Visible-light photoredox catalysis, in particular, offers a mild and efficient method to generate benzylic radicals from their corresponding halides. beilstein-journals.org This strategy involves the reduction of the C-Cl bond to produce a benzylic radical, which can then be engaged in a variety of synthetic transformations. acs.orguni-regensburg.de For example, photocatalytic methods could be employed for Giese-type additions, where the generated benzylic radical adds to electron-deficient alkenes. acs.org Recent studies have demonstrated that even highly reactive benzylic chloride moieties can be selectively reacted or left untouched under specific photocatalytic conditions, highlighting the potential for controlled reactivity. uni-regensburg.deacs.orgucla.edu

Concurrently, the allyl group can participate in radical reactions. It is well-established that radical species can add across the allyl double bond. mdpi.com This reactivity is fundamental to the polymerization of allyl monomers, although it is often characterized by challenges such as degradative chain transfer, which can lead to low molecular weight polymers. researchgate.netmathnet.ru However, in the context of small molecule synthesis, the addition of radicals to the allyl group can be a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The interplay between these two sites could lead to complex, pre-programmed reaction cascades. For instance, a SET-generated benzylic radical could potentially undergo an intramolecular cyclization onto the proximate allyl ester, forging a new cyclic scaffold. The viability of such pathways depends on developing selective initiation conditions that favor one radical process over another or orchestrate a sequential reaction.

Table 1: Potential Radical Reactions and SET Processes for this compound

Reactive Site Reaction Type Potential Conditions Expected Outcome
Chloromethyl SET Reduction & Coupling Visible Light Photocatalysis (e.g., Ir or Ru catalysts), e⁻ donor Formation of a benzylic radical for subsequent C-C or C-X bond formation. acs.orgbeilstein-journals.org
Allyl Group Radical Addition Thermal/Photochemical Initiators (AIBN, etc.), Radical Precursors Addition across the double bond to form functionalized alkyl chains. mdpi.com
Chloromethyl Reductive Dimerization Photocatalysis Homocoupling to form a bibenzylic structure. beilstein-journals.org

| Both Groups | Intramolecular Cyclization | SET-initiation at the chloromethyl site | Formation of a new carbocyclic or heterocyclic ring system. |

Rearrangement Chemistry Under Novel Conditions

The allyl benzoate (B1203000) functionality is a classic substrate for transition metal-catalyzed reactions, particularly those involving palladium. acs.orguni-saarland.de The most prominent of these is the Tsuji-Trost allylic alkylation, where a palladium(0) catalyst performs an oxidative addition into the carbon-oxygen bond of the allyl ester to generate a π-allyl palladium intermediate. rsc.orgnih.gov This electrophilic intermediate can then be intercepted by a wide range of nucleophiles. uni-saarland.de For this compound, this opens avenues for reactions where the main body of the molecule acts as an allylic electrophile.

Novel reaction conditions, such as photoredox or dual catalysis, could unlock unprecedented rearrangements. Metallaphotoredox catalysis, which merges transition metal catalysis with photoredox processes, could enable new reaction pathways. princeton.edu For instance, a palladium catalyst could activate the allyl ester while a photocatalyst simultaneously generates a radical species from another substrate, leading to a three-component coupling. It is also conceivable that the benzylic chloride could participate in these catalytic cycles, potentially as an internal coupling partner following the formation of a π-allyl intermediate, leading to complex molecular architectures through programmed rearrangement and cyclization.

Furthermore, reactions involving a 1,2-radical migration (RaM) have been explored for allyl carboxylates, expanding their reaction profiles beyond traditional two-electron pathways. nih.gov Photoinduced, phosphine-catalyzed reactions could potentially be adapted to this compound to achieve novel 1,3-difunctionalization patterns. nih.gov

Interdisciplinary Research Opportunities in Material Science and Bio-inspired Chemistry

The bifunctional nature of this compound makes it an exceptionally promising monomer for the synthesis of advanced functional polymers and bio-inspired materials. nih.govquora.com

In material science, this compound can be viewed as an A-B type monomer, where the 'A' group (allyl) and 'B' group (chloromethyl) can be polymerized or functionalized through distinct chemical pathways. seimichemical.co.jp The allyl group enables polymerization through radical mechanisms or coordination-insertion methods. researchgate.netbohrium.com While allyl monomers are typically less reactive than vinyl monomers, they are used to produce polymers with high thermal stability and desirable mechanical properties. researchgate.netmathnet.ru They are also suitable for thiol-ene "click" reactions, a highly efficient and orthogonal conjugation method used in creating polymer networks and functional surfaces. acs.org

The chloromethyl group, analogous to that in chloromethyl styrene (B11656) (vinylbenzyl chloride), is a powerful tool for polymer modification. seimichemical.co.jpnagase.eu Once the allyl group is polymerized to form a polymer backbone, the pendant chloromethyl groups serve as reactive sites for a vast array of nucleophilic substitution reactions. ijcce.ac.ir This allows for the straightforward introduction of amines, azides, quaternary ammonium (B1175870) salts, or other functional moieties, creating tailored materials such as ion-exchange resins, polymer supports for catalysts, or photoresists. ijcce.ac.irnih.gov This dual utility allows for multiple material design strategies.

Table 2: Potential Applications of this compound in Material Science

Strategy Reactive Group(s) Utilized Resulting Material Type Potential Applications
Linear Polymerization Allyl group Linear polymer with pendant chloromethyl groups Functional resins, polymer supports, graft copolymers. seimichemical.co.jpijcce.ac.ir
Cross-linking Both allyl and chloromethyl groups Cross-linked thermoset network High-strength composites, coatings, adhesives. researchgate.net
Surface Modification Allyl group (e.g., thiol-ene) or Chloromethyl group (nucleophilic substitution) Functionalized surfaces Patterned substrates, biocompatible coatings, sensors.

| Sequential Functionalization | 1. Chloromethyl group substitution; 2. Allyl group polymerization | Specialty polymer with pre-defined functionality | Advanced materials with tailored properties. seimichemical.co.jp |

In the realm of bio-inspired chemistry, the functionalities of this compound offer tools for creating complex, biologically relevant structures. Allyl groups are frequently used in the synthesis of natural product libraries and stereochemically diverse compounds. nih.govrmit.edu.vn The chloromethyl group can act as an anchor for bioconjugation or as a reactive site in the construction of bio-inspired materials. For example, polymers derived from this monomer could be functionalized with biomolecules or used to create patterned surfaces for controlling cell adhesion or directing biomimetic mineralization. nih.gov

Outlook on Expanding the Synthetic Utility of this compound

The synthetic potential of this compound lies in its capacity as a bifunctional building block where the two reactive sites can be addressed selectively. nih.govmdpi.com The development of orthogonal reaction conditions is key to unlocking its full utility. For example, the chloromethyl group can undergo nucleophilic substitution under conditions that leave the allyl ester untouched. The resulting modified molecule could then be subjected to transition-metal catalysis or radical chemistry targeting the allyl group. This stepwise approach allows for the controlled and predictable construction of complex molecules.

Future research should focus on a systematic investigation of the reactivity landscape of this molecule. Key areas of exploration include:

Selective Catalysis: Developing transition metal or photoredox catalytic systems that exhibit high selectivity for either the allyl ester or the benzylic chloride, enabling one-pot, sequential functionalization.

Tandem Reactions: Designing novel tandem or cascade reactions where an initial transformation at one site triggers a subsequent reaction at the other, providing rapid access to molecular complexity.

Polymer Architecture: Exploring its use in controlled polymerization techniques to create well-defined polymer architectures, such as block copolymers or star polymers, decorated with reactive chloromethyl handles.

Advanced Materials: Leveraging its bifunctionality to create next-generation materials, including self-healing polymers, responsive hydrogels, and functional composites. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Allyl 3-(chloromethyl)benzoate, and how can reaction efficiency be validated?

  • Methodological Answer : this compound can be synthesized via esterification of 3-(chloromethyl)benzoic acid with allyl alcohol, using acid catalysts like sulfuric acid or coupling agents such as DCC (dicyclohexylcarbodiimide). To validate efficiency, monitor reaction progress via thin-layer chromatography (TLC) and quantify yields using 1H NMR^1 \text{H NMR} integration (e.g., comparing allyl proton signals at δ 4.6–5.2 ppm to aromatic protons) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the ester product.

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H NMR^1 \text{H NMR} for allyl group confirmation (δ 4.6–5.8 ppm) and chloromethyl protons (δ 4.5–4.7 ppm). 13C NMR^{13} \text{C NMR} can confirm ester carbonyl resonance (~165–170 ppm) .
  • IR Spectroscopy : Look for ester C=O stretching (~1720 cm1^{-1}) and C-Cl stretching (~550–750 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to rule out impurities .

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer : The chloromethyl group introduces toxicity risks (e.g., alkylating agent properties). Use fume hoods, nitrile gloves, and lab coats. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Monitor air quality for volatile organic compounds (VOCs) using gas chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize chloromethyl group incorporation in related polymers or derivatives?

  • Methodological Answer : In polymer functionalization (e.g., hypercrosslinked ionic polymers), the chloromethyl content depends on stoichiometry and catalyst concentration. A mass ratio of allyl chloride to polymer (e.g., 5:1) and controlled H2_2SO4_4 catalyst concentration can maximize grafting. Monitor specific surface area (BET analysis) to avoid pore blockage, which reduces catalytic efficiency .

Q. What analytical strategies resolve contradictions in reaction outcomes, such as unexpected byproducts during allyloxy coupling?

  • Methodological Answer : Byproducts (e.g., regioisomers or dimerization products) may arise from competing reaction pathways. Use LC-MS/MS to identify minor components and 1H-1H COSY NMR^1 \text{H-}^1 \text{H COSY NMR} to assign coupling patterns. Kinetic studies (e.g., varying temperature from 25°C to 80°C) can elucidate dominant mechanisms (e.g., SN2 vs. radical pathways) .

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group is susceptible to nucleophilic attack (e.g., by amines or thiols). To study reactivity, perform competition experiments with different nucleophiles (e.g., sodium azide vs. potassium thiocyanate) in polar aprotic solvents (DMF or DMSO). Track substitution rates via 1H NMR^1 \text{H NMR} disappearance of the CH2_2Cl signal (~δ 4.5 ppm) .

Q. What computational methods predict the physicochemical properties of this compound for material design?

  • Methodological Answer : Use group contribution methods (e.g., Joback or Crippen) to estimate logP, boiling point, and solubility. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electronic properties (e.g., LUMO energy for electrophilicity) . Validate predictions against experimental data from NIST WebBook .

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